2-(4-Chloro-1H-indol-3-yl)ethanol
Overview
Description
2-(4-Chloro-1H-indol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the indole ring system in this compound makes it an interesting subject for research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1H-indol-3-yl)ethanol typically involves the reaction of 4-chloroindole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the indole nitrogen on the ethylene oxide, followed by ring-opening to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(4-Chloro-1H-indol-3-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2-(4-Chloro-1H-indol-3-yl)acetaldehyde or 2-(4-Chloro-1H-indol-3-yl)acetic acid.
Reduction: 2-(4-Chloro-1H-indol-3-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Chloro-1H-indol-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-indol-3-yl)ethanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-(4-Bromo-1H-indol-3-yl)ethanol: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluoro-1H-indol-3-yl)ethanol: Contains a fluorine atom instead of chlorine.
2-(4-Methyl-1H-indol-3-yl)ethanol: Has a methyl group instead of chlorine.
Uniqueness: 2-(4-Chloro-1H-indol-3-yl)ethanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for synthetic and research applications.
Properties
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPAWBGZKNLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481506 | |
Record name | 2-(4-Chloro-1H-indol-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-30-1 | |
Record name | 2-(4-Chloro-1H-indol-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.